molecular formula C21H17N3O4 B3455163 1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE

1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE

Cat. No.: B3455163
M. Wt: 375.4 g/mol
InChI Key: VWFRDTYWSMYKIC-PTNGSMBKSA-N
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Description

1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound that belongs to the class of pyrimidinetriones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidinetrione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the indole moiety: This step might involve a condensation reaction between the pyrimidinetrione core and an indole derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of reduced pyrimidinetrione analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE involves interaction with specific molecular targets and pathways. These might include:

    Enzyme inhibition: The compound could inhibit specific enzymes involved in disease pathways.

    Receptor binding: It might bind to certain receptors, modulating their activity.

    Signal transduction: The compound could affect cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-HYDROXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE
  • 1-(2-CHLOROPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE

Uniqueness

1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature might enhance its potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

(5Z)-1-(2-methoxyphenyl)-5-[(1-methylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-23-12-13(14-7-3-4-8-16(14)23)11-15-19(25)22-21(27)24(20(15)26)17-9-5-6-10-18(17)28-2/h3-12H,1-2H3,(H,22,25,27)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFRDTYWSMYKIC-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE
Reactant of Route 2
1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE
Reactant of Route 3
1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE
Reactant of Route 4
Reactant of Route 4
1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE
Reactant of Route 5
1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE
Reactant of Route 6
1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE

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